7-(4-ethoxyphenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione
Overview
Description
7-(4-ethoxyphenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione is a synthetic compound known for its unique spirocyclic structure. This compound features a spiro[4.4]nonane core, which is a bicyclic system where two rings share a single atom. The presence of the ethoxyphenyl group and the triazaspiro moiety adds to its structural complexity and potential for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-ethoxyphenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione typically involves multi-step organic reactions. One common method includes the gold(I)-catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters. This reaction proceeds via a tandem 1,2- or 1,3-acyloxy migration/Nazarov cyclization/5-exo-dig cyclization/1,5-acyl migration pathway to form the azaspiro[4.4]nonenone ring system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
7-(4-ethoxyphenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
7-(4-ethoxyphenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione has several scientific research applications:
Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding, contributing to the understanding of biochemical pathways.
Industry: The compound’s reactivity and structural features make it useful in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 7-(4-ethoxyphenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit matrix metalloproteinases, enzymes involved in the breakdown of extracellular matrix components . This inhibition can affect processes like tissue remodeling and inflammation. The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and altering biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,3,7-triazaspiro[4.4]nonane-2,4-dione: This compound shares the spirocyclic core but lacks the ethoxyphenyl group, resulting in different reactivity and biological activity.
azaspiro[4.5]decadienones: These compounds have a similar spirocyclic structure but with different ring sizes and substituents, leading to variations in their chemical and biological properties.
Uniqueness
7-(4-ethoxyphenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione is unique due to its specific combination of the ethoxyphenyl group and the triazaspiro moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
7-(4-ethoxyphenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-2-20-11-5-3-10(4-6-11)17-12(18)9-14(13(17)19)7-8-15-16-14/h3-6H,2,7-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PILVJSWRWHFUBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC3(C2=O)CCN=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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